molecular formula C6H6BrN3O B1406860 3-Amino-5-bromoisonicotinamide CAS No. 1256813-50-9

3-Amino-5-bromoisonicotinamide

Cat. No.: B1406860
CAS No.: 1256813-50-9
M. Wt: 216.04 g/mol
InChI Key: KXRNVFZOGBUWRA-UHFFFAOYSA-N
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Description

3-Amino-5-bromoisonicotinamide: is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol It is a derivative of isonicotinamide, characterized by the presence of an amino group at the 3-position and a bromine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromoisonicotinamide typically involves the bromination of isonicotinamide followed by the introduction of an amino group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromoisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of 3-amino-5-hydroxyisonicotinamide or 3-amino-5-alkoxyisonicotinamide.

    Oxidation: Formation of 3-nitro-5-bromoisonicotinamide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

3-Amino-5-bromoisonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromoisonicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The amino and bromo substituents on the pyridine ring can interact with the active sites of enzymes or receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloroisonicotinamide
  • 3-Amino-5-fluoroisonicotinamide
  • 3-Amino-5-iodoisonicotinamide

Comparison

Compared to its analogs, 3-Amino-5-bromoisonicotinamide has unique properties due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom is larger and more polarizable than chlorine or fluorine, which can enhance interactions with biological targets. Additionally, the bromine atom can participate in halogen bonding, which can be advantageous in drug design .

Properties

IUPAC Name

3-amino-5-bromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNVFZOGBUWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-50-9
Record name 3-amino-5-bromopyridine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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